molecular formula C11H13Cl2NO2 B14486142 5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine CAS No. 64472-29-3

5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine

Cat. No.: B14486142
CAS No.: 64472-29-3
M. Wt: 262.13 g/mol
InChI Key: XWSZCYAAWLGODB-UHFFFAOYSA-N
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Description

5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine is a heterocyclic compound with a unique structure that includes two chloromethyl groups and a dioxinopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of 2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the pyridine ring to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Methyl derivatives.

Scientific Research Applications

5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and antiviral drugs.

    Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of various industrial chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of 5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with molecular targets through its chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interact with cellular membranes, disrupting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

CAS No.

64472-29-3

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

5,8-bis(chloromethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridine

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2)15-6-8-7(3-12)5-14-9(4-13)10(8)16-11/h5H,3-4,6H2,1-2H3

InChI Key

XWSZCYAAWLGODB-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C(=NC=C2CCl)CCl)C

Origin of Product

United States

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